molecular formula C5H7NO2 B2389727 (S)-4-Vinyloxazolidin-2-one CAS No. 146565-74-4

(S)-4-Vinyloxazolidin-2-one

Cat. No.: B2389727
CAS No.: 146565-74-4
M. Wt: 113.116
InChI Key: WRQDRNWXVRNPFT-BYPYZUCNSA-N
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Description

(S)-4-Vinyloxazolidin-2-one is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.116. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Dihydropyridin-2-ones

(S)-4-Vinyloxazolidin-2-one has been used in the diastereoselective synthesis of 3,6-disubstituted 3,6-dihydropyridin-2-ones. This process involves a Pd-catalyzed carbonylation and enolate alkylation with high diastereoselectivity, yielding stereoselective diastereoisomers (Anderson et al., 2003).

Asymmetric Aminopalladation

The compound has been utilized in catalytic asymmetric intramolecular aminopalladation, showing high enantiomeric excess (ee) percentages. This process, facilitated by cobalt oxazoline palladacyclic complexes, enhances the synthesis of 4-vinyloxazolidin-2-ones (Kirsch & Overman, 2005).

Formation of 3,6-Dihydro-1H-pyridin-2-ones

Another application is in the formation of 1-tosyl-3,6-dihydro-1H-pyridin-2-ones through palladium-catalyzed decarboxylative carbonylation. This reaction maintains enantiopurity and is effective in detosylation to yield the title compounds (Knight et al., 2006).

Synthesis of 3-N-alkyl-5-vinyloxazolidinones

The compound is also involved in synthesizing 3-alkyl substituted 5-vinyloxazolidin-2-one derivatives. This synthesis is mediated by palladium–phosphine catalysts, expanding the scope of possible derivative compounds (Tanimori et al., 2003).

Development of Delivery Devices for Antimicrobial Activity

In pharmaceutical applications, this compound derivatives have been incorporated into delivery devices to enhance the antimicrobial activity of synthesized oxazolidin-2-one derivatives. This method improves cellular uptake and shows promising results against microorganisms like E. coli and S. cerevisiae (Parisi et al., 2014).

Isoxazolidine Synthesis

The compound is also a key component in synthesizing isoxazolidines via 1,3-dipolar cycloaddition. This process demonstrates high efficiency under solvent-free conditions, expanding the potential applications of N-vinyloxazolidin-2-one and its analogues (Nguyen et al., 2008).

Oxazolidin-2-one Derivatives Synthesis

Various methods have been reported for synthesizing oxazolidin-2-one derivatives, with this compound serving as a critical component in these processes. These methods include condensation reactions and cyclization reactions using vinyl or propargyl carbamate (Kim et al., 2011).

Synthesis of Hydroxy-gamma-butyrolactones

Treatment of beta-vinyl-beta-hydroxy-N-acyloxazolidin-2-ones with certain reagents results in the formation of hydroxy-gamma-butyrolactones. This process showcases the utility of this compound in producing functionally diverse compounds (Davies et al., 2009).

Properties

IUPAC Name

(4S)-4-ethenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQDRNWXVRNPFT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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